molecular formula C15H18ClFN2O B5536309 (3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole

(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No. B5536309
M. Wt: 296.77 g/mol
InChI Key: ATKJQJQNSOMSQE-CMPLNLGQSA-N
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Description

(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C15H18ClFN2O and its molecular weight is 296.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.1091691 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with substituted groups similar to the query compound, demonstrated significant anti-inflammatory and analgesic activities. These activities were compared to indomethacin, highlighting the potential of these compounds in medical research as potent anti-inflammatory and analgesic agents (Muchowski et al., 1985).

Molecular Structure and Spectroscopy

Research on dibenzoxepine derivatives, which share a similar complex structure with the query compound, utilized Density Functional Theory (DFT) to predict properties like molecular structure and spectroscopy. The study provided insights into the electronic properties, chemically active regions, and potential biological activity of these compounds, suggesting a broad application in biological and pharmaceutical fields (Sevvanthi et al., 2020).

Anti-Lung Cancer Activity

A novel fluoro substituted benzo[b]pyran compound was investigated for its anti-lung cancer activity. The synthesized compounds demonstrated anticancer activity at low concentrations, compared to the reference drug 5-fluorodeoxyuridine, indicating the potential for development into new anticancer agents (Hammam et al., 2005).

Antibacterial Activity

A study on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives highlighted their potent in vitro antibacterial activity, especially against quinolone-resistant Gram-positive clinical isolates. The research emphasized the modification of molecular structures to reduce toxicity and enhance antibacterial properties (Asahina et al., 2008).

Synthesis and Transformations

Investigations into the synthesis and transformations of pyrroles and indoles using N-acylbenzotriazoles demonstrated regioselective and regiospecific C-acylation. This synthetic methodology is of particular interest for creating compounds with precise structural motifs for further scientific exploration (Katritzky et al., 2003).

properties

IUPAC Name

[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(2-chloro-6-fluoro-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O/c1-9-3-4-11(17)13(14(9)16)15(20)19-7-10-5-6-18(2)12(10)8-19/h3-4,10,12H,5-8H2,1-2H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKJQJQNSOMSQE-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)N2CC3CCN(C3C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)F)C(=O)N2C[C@@H]3CCN([C@@H]3C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.